Tetramethylarsonium iodide

Beschreibung

The exact mass of the compound Tetramethylarsonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylarsonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylarsonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetramethylarsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJVVFCFZNVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27742-38-7 (Parent) | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904129 | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-20-0 | |

| Record name | Tetramethylarsonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylarsonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tetramethylarsonium iodide?

An In-depth Technical Guide to the Chemical Properties of Tetramethylarsonium Iodide

This guide provides a comprehensive technical overview of Tetramethylarsonium iodide ([As(CH₃)₄]I), a quaternary arsonium salt with applications ranging from synthetic chemistry to materials science. As an organoarsenic compound, its unique properties warrant a detailed examination for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and handling, grounded in established chemical principles.

Core Physicochemical Properties

Tetramethylarsonium iodide is a quaternary organoarsenic compound featuring a central arsenic atom covalently bonded to four methyl groups, forming a cation, which is ionically paired with an iodide anion[1]. It typically presents as a white crystalline solid and exhibits high stability and low volatility, characteristic of quaternary ammonium salts[1]. Its solubility in polar solvents such as water and alcohols makes it amenable to a variety of solution-phase applications[1].

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5814-20-0 | [2] |

| Molecular Formula | C₄H₁₂AsI | [2][3] |

| Molecular Weight | 261.96 g/mol | [2][3] |

| Appearance | White Crystalline Solid / Neat | [1][3] |

| Melting Point | 328 °C (decomposes) | [2] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

| Synonyms | Arsonium, tetramethyl-, iodide; NSC 408672 | [1][2] |

Molecular Structure and Crystallography

The structure of Tetramethylarsonium iodide consists of a positively charged tetramethylarsonium cation, [As(CH₃)₄]⁺, and a negatively charged iodide anion, I⁻. The arsenic atom is at the center of a tetrahedron with the four methyl groups at the vertices. This quaternary structure results in a permanent positive charge on the arsenic center, which is balanced by the iodide counter-ion.

While detailed crystallographic data for Tetramethylarsonium iodide is not as prevalent as for its nitrogen analog, studies on similar compounds like tetramethylammonium triiodide show polymorphic phase transitions, indicating a complex solid-state chemistry that can be influenced by temperature and pressure[4]. The arrangement in the crystal lattice is dictated by electrostatic interactions between the bulky organic cation and the spherical iodide anion.

Synthesis and Purification

The synthesis of quaternary arsonium salts is analogous to the well-established Menschutkin reaction for quaternary ammonium salts, which involves the alkylation of a tertiary arsine with an alkyl halide[5]. The most direct and efficient synthesis of Tetramethylarsonium iodide is the reaction between trimethylarsine ((CH₃)₃As) and methyl iodide (CH₃I).

The lone pair of electrons on the arsenic atom of trimethylarsine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This Sₙ2 reaction forms a new arsenic-carbon bond and displaces the iodide ion, which then acts as the counter-ion to the newly formed quaternary arsonium cation.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Tetramethylarsonium Iodide (CAS 5814-20-0)

Abstract

Tetramethylarsonium iodide (TMAsI), a quaternary organoarsenic compound, holds a unique position at the intersection of environmental science, toxicology, and chemical synthesis. Naturally occurring as a metabolite in various marine organisms and terrestrial plants, it represents a terminal product of arsenic biomethylation.[1][2] Concurrently, it serves as a valuable reagent and precursor in synthetic chemistry.[3] This guide provides a comprehensive technical overview of TMAsI, intended for researchers, toxicologists, and drug development professionals. We will explore its fundamental physicochemical properties, detail its chemical synthesis and analytical detection, contextualize its role in biological systems, and delineate its toxicological profile and safe handling procedures. This document is structured to provide not just data, but a causal understanding of the compound's behavior and utility.

Physicochemical Characteristics

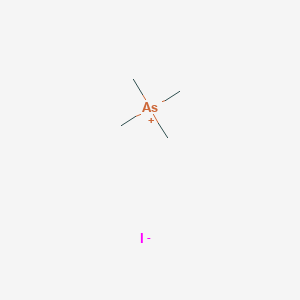

Tetramethylarsonium iodide is a quaternary arsonium salt characterized by a central arsenic atom covalently bonded to four methyl groups, forming a stable tetramethylarsonium cation ([As(CH₃)₄]⁺). This cation is ionically associated with an iodide anion (I⁻).[3] This structure imparts properties typical of quaternary ammonium salts, such as high stability and low volatility.[3] The compound typically presents as a white crystalline solid and exhibits solubility in polar solvents, including water and alcohols.[3]

Chemical Structure

Caption: 2D representation of Tetramethylarsonium iodide.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5814-20-0 | [4][5] |

| Molecular Formula | C₄H₁₂AsI | [3][4] |

| Molecular Weight | 261.96 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 328 °C (decomposes) | [5] |

| Solubility | Soluble in polar solvents (water, alcohols) | [3] |

| Synonyms | Arsonium, tetramethyl-, iodide; NSC 408672 | [3][5] |

| InChI Key | KEFJVVFCFZNVQM-UHFFFAOYSA-M | [3] |

Chemical Synthesis: An Sₙ2 Approach

The synthesis of tetramethylarsonium iodide is analogous to the classic Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[6] In this case, a tertiary arsine (trimethylarsine) is alkylated with methyl iodide. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the arsenic atom of trimethylarsine nucleophilically attacks the electrophilic carbon of methyl iodide, displacing the iodide ion.

Synthetic Reaction Pathway

Caption: Simplified arsenic biomethylation pathway leading to TMAs.

Protocol: Arsenic Speciation Analysis by HPLC-ICP-MS

Trustworthiness: This protocol is a self-validating system. The use of High-Performance Liquid Chromatography (HPLC) separates the different arsenic species based on their chemical properties (e.g., charge and polarity). The subsequent detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides highly sensitive and element-specific quantification of arsenic in each separated fraction, ensuring unambiguous identification and measurement.

-

Sample Preparation (Extraction) :

-

Homogenize 0.5 g of the biological sample (e.g., freeze-dried rice flour, marine tissue).

-

Add 10 mL of a 1:1 (v/v) mixture of methanol and deionized water.

-

Extract using an ultrasonic bath for 2 hours at 50°C.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

-

-

Chromatographic Separation (HPLC) :

-

Column : Use both anion-exchange and cation-exchange columns for comprehensive speciation. TMAsI, being cationic, is primarily identified using cation-exchange chromatography. [7] * Mobile Phase : An ammonium phosphate buffer with a pH gradient is typically used.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

-

Detection and Quantification (ICP-MS) :

-

The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.

-

Monitor the arsenic signal at m/z 75.

-

Identify and quantify TMAsI by comparing the retention time and peak area to a certified tetramethylarsonium iodide standard.

-

Analytical Workflow Diagram

Caption: Workflow for arsenic speciation analysis.

Toxicological Profile and Safe Handling

The toxicology of arsenic is complex and species-dependent. [8]While inorganic arsenic is a known potent toxicant and carcinogen, its organic metabolites are generally considered less harmful. [9]Studies have reported that tetramethylarsonium iodide exhibits very low cytotoxicity towards mammalian cells. [4][5]However, it is crucial to recognize that it is still an arsenic-containing compound. The Globally Harmonized System (GHS) classifies it as "Toxic if swallowed" (H301), underscoring the need for careful handling. [5]

Table 2: Safety, Handling, and Exposure Control

| Aspect | Protocol | Source(s) |

| GHS Hazard | H301: Toxic if swallowed | [5] |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood. | [10][11] |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a dust mask if handling large quantities. | [10] |

| Handling | Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. | [10][11][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. The compound may be light-sensitive and hygroscopic. | [10][11] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [11] |

| First Aid: Skin/Eye Contact | Wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | [11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |

Applications in Scientific Research

The primary utility of tetramethylarsonium iodide in a research setting stems from its defined chemical identity and its biological relevance.

-

Analytical Standard : It serves as a critical certified reference material for the identification and quantification of tetramethylarsonium in environmental and food sample analysis, particularly for methods like HPLC-ICP-MS. [7]* Toxicological Research : As a stable, less-toxic organoarsenic metabolite, it is used in comparative toxicology studies to elucidate the mechanisms of arsenic toxicity, helping to differentiate the effects of inorganic precursors from their methylated end-products. [8][9]* Synthetic Chemistry : It can be used as a precursor for the synthesis of other complex organoarsenic compounds or as a source of the tetramethylarsonium cation for various chemical reactions. [3]Its potential as a catalyst in specific reactions is also an area of interest in materials science. [3]

Conclusion

Tetramethylarsonium iodide (CAS 5814-20-0) is a compound of significant scientific interest, bridging the gap between environmental biochemistry and synthetic chemistry. Its role as a terminal metabolite in the arsenic detoxification pathway makes it a key analyte in food safety and environmental monitoring. For laboratory scientists, it is a valuable synthetic reagent and an indispensable analytical standard. While it possesses lower cytotoxicity compared to its inorganic arsenic counterparts, its inherent arsenic content mandates strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling is essential for any researcher working in the fields of toxicology, environmental science, or drug development.

References

-

ResearchGate. (2011). Identification of tetramethylarsonium in rice grains with elevated arsenic content. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium iodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetramethylammonium iodide. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: Tetramethylammonium iodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Organoarsenicals. Uptake, metabolism, and toxicity. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Iodine. Retrieved from [Link]

-

ACS Publications. (2002). Biotransformation of Arsenate to the Tetramethylarsonium Ion in the Marine Polychaetes Nereis diversicolor and Nereis virens. Environmental Science & Technology. Retrieved from [Link]

-

Oncotarget. (2017). Metabolism, toxicity and anticancer activities of arsenic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Biotransformation of arsenate to the tetramethylarsonium ion in the marine polychaetes Nereis diversicolor and Nereis virens. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Arsenobetaine – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Arsenic biochemistry. Retrieved from [Link]

-

XINDAO. (2026). Tetramethylammonium Iodide: Key Uses and Benefits Explained. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). An Overview of Arsenic Metabolism and Toxicity. PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biotransformation of arsenate to the tetramethylarsonium ion in the marine polychaetes Nereis diversicolor and Nereis virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 5814-20-0: Tetramethylarsonium iodide | CymitQuimica [cymitquimica.com]

- 4. Tetramethyl Arsonium Iodide | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organoarsenicals. Uptake, metabolism, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of Tetramethylarsonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tetramethylarsonium iodide, a quaternary arsonium salt, holds significance in various chemical and pharmaceutical research domains. This technical guide provides a comprehensive overview of its core physical properties, offering a foundational understanding for its application in synthesis, materials science, and drug development. While a complete experimental profile remains an area of active investigation, this document consolidates the currently available data, draws logical inferences from analogous compounds, and outlines the necessary experimental protocols for a more thorough characterization. This guide is structured to provide not just data, but also the scientific reasoning behind the interpretation and future avenues of research.

Introduction: The Tetramethylarsonium Cation and Its Iodide Salt

The tetramethylarsonium cation, [As(CH₃)₄]⁺, is a quaternary arsonium moiety characterized by a central arsenic atom bonded to four methyl groups in a tetrahedral geometry. Its iodide salt, Tetramethylarsonium iodide, is an organoarsenic compound that typically presents as a white crystalline solid.[1] As a quaternary salt, it exhibits a high degree of stability and low volatility.[1] Its utility in organic synthesis, particularly as a reagent in the preparation of other organoarsenic compounds, underscores the importance of a detailed understanding of its physical characteristics.[1] This guide will delve into the known and inferred physical properties of Tetramethylarsonium iodide, providing a critical resource for researchers.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of Tetramethylarsonium iodide is presented below. It is crucial to note that while some data is available for the arsonium compound, other properties are inferred from its close structural analogue, tetramethylammonium iodide.

| Property | Value | Source/Comment |

| Chemical Formula | C₄H₁₂AsI | [2] |

| Molecular Weight | 261.96 g/mol | [2] |

| CAS Number | 5814-20-0 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 328 °C (with decomposition) | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] Quantitative data is not readily available. |

| Crystal Structure | Data not available. Expected to be analogous to tetramethylammonium iodide. | See Section 4 for details. |

Synthesis of Tetramethylarsonium Iodide: A Methodological Approach

The synthesis of tetramethylarsonium iodide is anticipated to follow the well-established Menschutkin reaction, a nucleophilic substitution reaction between a tertiary arsine and an alkyl halide. While a specific, detailed protocol for tetramethylarsonium iodide is not widely published, the following procedure is based on the analogous synthesis of tetramethylammonium iodide and fundamental principles of organoarsenic chemistry.

Diagram of the Synthetic Pathway

Caption: Synthesis of Tetramethylarsonium Iodide via the Menschutkin Reaction.

Experimental Protocol

Objective: To synthesize Tetramethylarsonium iodide from Trimethylarsine and Methyl Iodide.

Materials:

-

Trimethylarsine ((CH₃)₃As)

-

Methyl Iodide (CH₃I)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or acetone)

-

Anhydrous diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of trimethylarsine in the chosen anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Addition of Methyl Iodide: Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution of trimethylarsine at room temperature. The reaction is exothermic, and a cooling bath may be necessary to control the temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours or until a precipitate is formed. The formation of a white solid indicates the product, Tetramethylarsonium iodide.

-

Isolation of Product: Collect the precipitate by filtration under an inert atmosphere.

-

Purification: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified Tetramethylarsonium iodide under vacuum to obtain a fine, white crystalline powder.

Causality of Experimental Choices:

-

Inert Atmosphere: Trimethylarsine is highly pyrophoric and readily oxidizes in the presence of air. An inert atmosphere is crucial for safety and to prevent the formation of unwanted byproducts.

-

Anhydrous Solvents: The reaction is sensitive to moisture, which can lead to side reactions. The use of anhydrous solvents ensures a clean reaction and high product purity.

-

Polar Aprotic Solvent: These solvents are ideal for SN2 reactions as they can solvate the resulting ions, thereby stabilizing the quaternary arsonium salt product.[3]

Crystal Structure: An Area for Further Investigation

A definitive, experimentally determined crystal structure for Tetramethylarsonium iodide is not currently available in open-access crystallographic databases. However, valuable insights can be gained by examining the crystal structure of its nitrogen analogue, tetramethylammonium iodide.

Tetramethylammonium iodide is known to crystallize in a tetragonal system.[4] It is reasonable to hypothesize that Tetramethylarsonium iodide would adopt a similar crystal lattice, with the larger arsenic atom affecting the unit cell dimensions.

Proposed Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of Tetramethylarsonium Iodide.

Spectroscopic Characterization: A Call for Experimental Data

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and overall structure of a molecule. For the [As(CH₃)₄]⁺ cation, the key vibrational modes would include:

-

As-C stretching frequencies

-

C-H stretching and bending frequencies

Due to the tetrahedral symmetry of the cation, some vibrational modes may be Raman active but IR inactive, and vice versa, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information.

-

¹H NMR: A single, sharp singlet would be expected for the twelve equivalent protons of the four methyl groups. The chemical shift would be influenced by the electron-withdrawing nature of the positively charged arsenic atom.

-

¹³C NMR: A single resonance would be expected for the four equivalent carbon atoms of the methyl groups.

Thermal Stability

Tetramethylarsonium iodide is reported to decompose at 328 °C.[2] A thorough investigation of its thermal stability would involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol: Thermal Analysis

Objective: To determine the thermal decomposition profile of Tetramethylarsonium iodide.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of dry Tetramethylarsonium iodide into an appropriate TGA or DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 400 °C). Record the mass loss as a function of temperature.

-

DSC Analysis: Heat a separate sample under similar conditions in the DSC to observe endothermic or exothermic events, such as melting and decomposition.

Expected Insights:

-

TGA: Will provide the precise onset and completion temperatures of decomposition, as well as the percentage of mass loss, which can be correlated with the loss of specific fragments.

-

DSC: Will reveal the enthalpy changes associated with melting and decomposition, providing further insight into the energetics of these processes.

Conclusion and Future Outlook

Tetramethylarsonium iodide is a compound of significant interest with a foundational set of known physical properties. This guide has synthesized the available data and provided a clear framework for its further, more detailed characterization. The lack of comprehensive experimental data, particularly in the areas of crystallography and spectroscopy, represents a clear opportunity for future research. The protocols and workflows outlined herein provide a robust starting point for researchers to fill these knowledge gaps, thereby enabling a more complete understanding and broader application of this important organoarsenic compound.

References

- Zachariasen, W. H. (1928). The Crystal Structure of Tetramethylammonium Iodide. Norsk Geologisk Tidsskrift, 10, 14-22.

-

PubChem. Tetramethylammonium iodide. [Link]

-

NIST. Tetramethylammonium iodide. [Link]

-

Foreninger ved Universitetet i Oslo (UiO). THE CRYSTAL STRUCTURE OF TETRAMETHYLAMMONIUM IODIDE. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetramethylarsonium Iodide

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of tetramethylarsonium iodide, [As(CH₃)₄]⁺I⁻. As a quaternary organoarsenic compound, its architecture and the nature of its chemical bonds are of significant interest to researchers in inorganic chemistry, materials science, and toxicology. This document synthesizes theoretical principles with experimental data from key analytical techniques, including X-ray crystallography, vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for its synthesis and characterization are also presented to provide a practical framework for researchers.

Introduction: The Significance of Quaternary Arsonium Salts

Organoarsenic compounds, which feature a carbon-arsenic bond, are a diverse class of molecules with a rich history in chemistry and various applications.[1] Among these, quaternary arsonium salts, with the general formula [R₄As]⁺X⁻, represent a stable class of compounds where the arsenic atom is in a +5 oxidation state and adopts a tetrahedral coordination geometry. Tetramethylarsonium iodide is a archetypal example of this class, comprising the tetramethylarsonium cation, [As(CH₃)₄]⁺, and an iodide anion, I⁻.[2] The stability and well-defined structure of these salts make them valuable as reagents in organic synthesis, as precursors for other organoarsenic compounds, and as interesting subjects for fundamental studies of bonding and molecular structure.[2] Understanding the precise arrangement of atoms and the nature of the bonding in tetramethylarsonium iodide is crucial for predicting its reactivity, physical properties, and biological interactions.

Molecular Structure and Geometry

The fundamental structural unit is the tetramethylarsonium cation , [As(CH₃)₄]⁺, which possesses a tetrahedral geometry . The central arsenic atom is covalently bonded to four methyl groups. The C-As-C bond angles are expected to be very close to the ideal tetrahedral angle of 109.5°. The arsenic-carbon (As-C) bond is a polar covalent bond, with the positive charge formally residing on the arsenic atom, although it is delocalized over the entire cation.

The crystal lattice is composed of these discrete tetramethylarsonium cations and iodide anions held together by electrostatic interactions. The packing of these ions in the crystal lattice will be influenced by their relative sizes and the desire to maximize electrostatic attraction while minimizing repulsion.

Below is a diagram illustrating the tetrahedral geometry of the tetramethylarsonium cation.

Caption: Tetrahedral geometry of the tetramethylarsonium cation.

Synthesis of Tetramethylarsonium Iodide

The synthesis of tetramethylarsonium iodide is typically achieved through a Menschutkin-type reaction , which involves the quaternization of a tertiary arsine with an alkyl halide.[3] In this case, trimethylarsine reacts with methyl iodide to yield the desired product.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the arsenic atom of trimethylarsine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This results in the formation of a new arsenic-carbon bond and the simultaneous departure of the iodide ion as a leaving group.

Caption: SN2 mechanism for the synthesis of tetramethylarsonium iodide.

Experimental Protocol

Materials:

-

Trimethylarsine (As(CH₃)₃) - EXTREME CAUTION: Highly toxic and pyrophoric.

-

Methyl iodide (CH₃I) - Toxic and a suspected carcinogen.

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Safety First: All manipulations involving trimethylarsine must be performed in a well-ventilated fume hood using an inert atmosphere glovebox or Schlenk line techniques. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

-

Reaction Setup: A Schlenk flask is charged with a solution of trimethylarsine in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Methyl Iodide: A stoichiometric amount of methyl iodide, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of trimethylarsine at room temperature.

-

Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature for several hours to ensure complete reaction. A white precipitate of tetramethylarsonium iodide will form.

-

Isolation and Purification: The precipitate is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

-

Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy and elemental analysis.

Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. For the tetramethylarsonium cation, which has tetrahedral (Td) symmetry, group theory predicts the number and activity of its vibrational modes.[2]

The observed infrared and Raman spectra of tetramethylarsonium salts are consistent with the expected tetrahedral symmetry of the cation.[2] The key vibrational modes and their approximate frequencies are summarized in the table below.

| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) | Activity |

| As-C Symmetric Stretch | a₁ | ~600 | Raman (polarized) |

| As-C Asymmetric Stretch | f₂ | ~650 | IR, Raman |

| CH₃ Symmetric Stretch | a₁ + f₂ | ~2930 | IR, Raman |

| CH₃ Asymmetric Stretch | e + f₁ + f₂ | ~3000 | IR, Raman |

| CH₃ Symmetric Deformation | a₁ + f₂ | ~1250 | IR, Raman |

| CH₃ Asymmetric Deformation | e + f₁ + f₂ | ~1430 | IR, Raman |

| CH₃ Rocking | e + f₁ + f₂ | ~880 | IR, Raman |

| C-As-C Bending | e + f₂ | ~200 | Raman |

Data adapted from studies on various tetramethylarsonium salts.[2]

The presence of a strong, polarized Raman band around 600 cm⁻¹ is characteristic of the symmetric As-C stretching mode and is a key indicator of the tetrahedral structure. The infrared spectrum is typically dominated by the asymmetric As-C stretching and the various methyl group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within a molecule.

-

¹H NMR: Due to the high symmetry of the tetramethylarsonium cation, all twelve protons of the four methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The chemical shift of this peak will be influenced by the electron-withdrawing nature of the positively charged arsenic atom. For the analogous tetramethylammonium iodide, the ¹H NMR signal appears at approximately 3.1 ppm in D₂O.[3] A similar chemical shift is anticipated for tetramethylarsonium iodide.

-

¹³C NMR: Similarly, all four carbon atoms of the methyl groups are chemically equivalent, leading to a single resonance in the ¹³C NMR spectrum. The chemical shift will be in the aliphatic region but shifted downfield compared to a typical methyl group in a neutral organic molecule due to the proximity of the positive charge.

Bonding in the Tetramethylarsonium Cation

The bonding in the tetramethylarsonium cation can be described using valence bond theory and molecular orbital theory.

-

Valence Bond Theory: The arsenic atom is considered to be sp³ hybridized. Each of the four sp³ hybrid orbitals on the arsenic atom overlaps with a sp³ hybrid orbital of a carbon atom from a methyl group to form four equivalent As-C sigma (σ) bonds. This sp³ hybridization results in the observed tetrahedral geometry.

-

Molecular Orbital Theory: A molecular orbital diagram can be constructed by combining the valence atomic orbitals of the arsenic atom and the group orbitals of the four methyl groups. This approach provides a more detailed picture of the bonding, including the delocalization of the positive charge over the entire cation.

Conclusion

Tetramethylarsonium iodide is a quaternary arsonium salt with a well-defined molecular structure characterized by a tetrahedral tetramethylarsonium cation and an iodide anion. Its synthesis is readily achieved via the Menschutkin reaction. The structure and bonding of this compound can be thoroughly investigated using a combination of X-ray crystallography, vibrational spectroscopy, and NMR spectroscopy. The insights gained from studying this fundamental organoarsenic compound are valuable for understanding the chemistry of related species and for guiding the design of new materials and reagents.

References

- BUNNETT, J. F. (1970). The Menschutkin Reaction. Chemical Reviews, 70(5), 551–562.

- Cullen, W. R., & Reimer, K. J. (1989). Arsenic speciation in the environment. Chemical Reviews, 89(4), 713–764.

- Emsley, J. (1998). The Elements. Oxford University Press.

- Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.

- House, J. E. (2018). Inorganic Chemistry (3rd ed.). Academic Press.

-

Wikipedia contributors. (2023, December 28). Organoarsenic chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Canadian Science Publishing. (1966). Vibrational Spectra of Some Alkylarsonium Compounds. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Tetramethylarsonium Iodide in Organic Solvents

Abstract

Tetramethylarsonium iodide, a quaternary arsonium salt, holds significant interest in various fields, from synthetic chemistry to materials science. Its utility is often predicated on its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for application development. This guide provides a comprehensive technical overview of the principles governing the solubility of tetramethylarsonium iodide in organic solvents. We move beyond simplistic empirical rules to explore the underlying thermodynamics of dissolution, including lattice and solvation energies. A robust, field-validated protocol for the experimental determination of solubility is presented, empowering researchers to generate precise, application-specific data. This document is intended for scientists and professionals who require a deep, mechanistic understanding of this compound's solution chemistry.

The Molecular Profile of Tetramethylarsonium Iodide

Tetramethylarsonium iodide, with the chemical formula [(CH₃)₄As]⁺I⁻, is an ionic compound consisting of a positively charged tetramethylarsonium cation and an iodide anion. The cation features a central arsenic atom covalently bonded to four methyl groups in a tetrahedral geometry. This structure is analogous to the more common quaternary ammonium salts.[1] As a white crystalline solid, its physical state belies the complex interactions that occur upon introduction to a solvent.[1] Understanding its solubility is not merely a matter of physical data; it is a study of the interplay between the ionic lattice of the solid and the molecular forces of the liquid phase.

Foundational Principles of Solubility

The dissolution of an ionic salt like tetramethylarsonium iodide is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a delicate balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).

Lattice Energy

Lattice energy is the formidable energetic barrier that must be overcome for dissolution to occur. It is the energy released upon the formation of one mole of the crystalline solid from its gaseous constituent ions.[2] Key factors influencing its magnitude include:

-

Ionic Charge: Higher charges lead to stronger electrostatic attraction and significantly higher lattice energies.

-

Ionic Radii: Smaller ions can pack more closely together, decreasing the internuclear distance and increasing the lattice energy.[3]

For tetramethylarsonium iodide, the +1 and -1 charges are relatively low, but the bulky nature of the tetramethylarsonium cation influences crystal packing and, consequently, the lattice energy.

Solvation Energy

Solvation is the exothermic process wherein solvent molecules arrange themselves around the solute ions, forming a stabilizing "solvation shell." The cumulative energy released from these ion-solvent interactions is the solvation energy.[4] The effectiveness of a solvent is dictated by several properties:

-

Polarity and Dielectric Constant: Polar solvents possess permanent dipoles that can interact favorably with both cations and anions. A high dielectric constant is crucial as it reduces the electrostatic force between the dissolved ions, preventing them from re-precipitating.

-

Hydrogen Bonding: Protic solvents like alcohols can form strong hydrogen bonds, particularly with the iodide anion, greatly enhancing solvation.

-

Ion-Dipole Interactions: For quaternary salts, the interaction is more nuanced than a simple electrostatic model. Evidence suggests that directional, cooperative hydrogen bonds form between the C-H bonds of the alkyl groups (adjacent to the charged arsenic center) and the anion or polar solvent molecules.[5] This is a critical insight for understanding solvent choice beyond simple polarity metrics.

Dissolution occurs when the solvation energy is sufficient to compensate for the lattice energy.

A Validated Protocol for Experimental Solubility Determination

While theoretical principles provide a predictive framework, precise quantitative data must be determined empirically. The following protocol is a robust, self-validating workflow for determining the solubility of tetramethylarsonium iodide in any given organic solvent. As a Senior Application Scientist, I stress that adherence to these steps ensures data of the highest integrity, suitable for research, development, and regulatory submissions.

Essential Materials

-

High-purity (>99%) Tetramethylarsonium Iodide

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker

-

High-precision analytical balance (± 0.1 mg)

-

Calibrated volumetric glassware

-

Centrifuge with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, ICP-MS for arsenic trace analysis)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess of tetramethylarsonium iodide to a known volume of the chosen solvent in a sealed, airtight vial. The presence of undissolved solid is required to ensure the solution is saturated.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Equilibrate for a minimum of 24 hours. Longer times may be necessary and should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

-

Sample Isolation:

-

After equilibration, cease shaking and allow the solid to settle for at least 2 hours within the temperature-controlled environment.

-

To further ensure no suspended solids are present, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully draw a specific volume of the clear supernatant using a calibrated pipette.

-

-

Removal of Particulates (Critical Step):

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, tared vial. This step is non-negotiable; it removes microscopic particulates that would otherwise lead to a significant overestimation of solubility.

-

Weigh the filtered solution to determine its mass.

-

-

Analysis:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Weigh the remaining dry solid. The solubility can then be expressed in grams of solute per 100 g of solvent.

-

Alternatively, for lower solubilities, the filtered supernatant can be precisely diluted and its concentration determined using an appropriate analytical technique against a set of calibration standards.

-

Workflow Visualization

Caption: Fig. 1: Validated workflow for solubility determination.

Solubility Profile in Common Organic Solvents

While precise quantitative data is sparse in the published literature, a qualitative and semi-quantitative profile can be constructed based on fundamental principles and available descriptions. Tetramethylarsonium iodide is generally described as being soluble in polar solvents.[1]

| Solvent | Type | Dielectric Constant (25 °C) | Expected Solubility | Rationale |

| Methanol | Polar Protic | 32.7 | Soluble | High polarity and hydrogen bonding capability effectively solvate both ions. |

| Ethanol | Polar Protic | 24.6 | Soluble | Similar to methanol, effective at solvating ions. |

| Acetonitrile | Polar Aprotic | 37.5 | Soluble | High dielectric constant and strong dipole moment stabilize separated ions. |

| Acetone | Polar Aprotic | 20.7 | Soluble | Good ion-dipole interactions promote dissolution. |

| Dichloromethane | Polar Aprotic | 9.1 | Sparingly Soluble | Lower polarity provides insufficient solvation energy to readily overcome lattice energy. |

| Chloroform | Polar Aprotic | 4.8 | Sparingly to Insoluble | Low dielectric constant and polarity are inadequate for significant dissolution. |

| Diethyl Ether | Nonpolar | 4.3 | Insoluble | Lacks the polarity needed for effective ion solvation. |

| Hexane | Nonpolar | 1.9 | Insoluble | Van der Waals forces are too weak to disrupt the ionic lattice. |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative. The protocol in Section 3 should be used to establish definitive quantitative values for your specific research context.

Logical Framework for Solubility

The decision-making process for solvent selection can be visualized as a logical flow based on the principles discussed.

Caption: Fig. 2: The energetic requirements for high solubility.

Conclusion for the Practicing Scientist

The solubility of tetramethylarsonium iodide in organic solvents is a direct consequence of the thermodynamic competition between its crystal lattice energy and the solvation energy offered by the solvent. High solubility is achieved in polar solvents, particularly those with high dielectric constants and, in the case of protic solvents, hydrogen bonding capabilities. While a qualitative understanding is useful for initial solvent screening, it is no substitute for rigorous experimental data. The protocol detailed herein provides a reliable pathway to generating the high-quality, quantitative solubility data required for advanced research and development, ensuring that your work is built on a foundation of scientific integrity.

References

-

Di Mola, A., et al. (2018). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. MDPI. Available at: [Link]

-

Frontiers Media S.A. (2022). Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents. Frontiers in Chemistry. Available at: [Link]

- Google Patents. (1964). Isolation and purification of quaternary ammonium salts.

-

ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Retrieved from: [Link]

-

Wikipedia. (n.d.). Lattice energy. Retrieved from: [Link]

-

CECAM. (n.d.). Aqueous Solvation of Ions. Retrieved from: [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from: [Link]

-

Chemistry LibreTexts. (2019). Chapter 4.2: Lattice Energies in Ionic Solids. Retrieved from: [Link]

-

Chemguide. (n.d.). lattice enthalpy (lattice energy). Retrieved from: [Link]

-

PubMed. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta. Available at: [Link]

-

Royal Society of Chemistry. (1987). Free energies of solvation of gaseous univalent ions using a one-layer continuum model. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

-

PubMed. (2019). Quantifying the Stability of the Hydronium Ion in Organic Solvents With Molecular Dynamics Simulations. Journal of Physical Chemistry B. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from: [Link]

Sources

- 1. CAS 5814-20-0: Tetramethylarsonium iodide | CymitQuimica [cymitquimica.com]

- 2. Lattice energy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Whitepaper: The Natural Occurrence of Tetramethylarsonium in Marine Organisms: Biosynthesis, Distribution, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The biogeochemical cycling of arsenic in marine environments is a complex process involving the transformation of inorganic arsenic into a diverse array of organoarsenic compounds. While arsenobetaine is the most recognized organoarsenical in marine fauna, the tetramethylarsonium ([(CH₃)₄As]⁺) ion represents a significant, yet less understood, terminal product of arsenic biomethylation. This technical guide provides a comprehensive overview of the natural occurrence of the tetramethylarsonium ion in marine organisms. We will explore its distribution across various marine phyla, delve into the current understanding of its biosynthetic pathways, detail authoritative analytical methodologies for its extraction and quantification, and discuss its overall significance within the marine arsenic cycle. This document is intended for researchers in environmental science, toxicology, and drug development who require a deep technical understanding of this unique organoarsenic cation.

Introduction: Arsenic in the Marine Milieu

Arsenic is a naturally occurring element in the marine environment, predominantly found as inorganic arsenate (As(V)).[1] Marine organisms, from phytoplankton to apex predators, have evolved intricate mechanisms to metabolize this element, leading to the formation of a wide variety of organoarsenic compounds.[2][3] These biotransformations are generally considered a detoxification strategy, as organoarsenicals are typically less toxic than their inorganic precursors.[4]

The primary pathway begins with the uptake of arsenate by marine algae, which reduce it to arsenite (As(III)) and subsequently methylate and transform it into complex arsenosugars.[5] These arsenosugars enter the food web and are metabolized by higher organisms into simpler, stable compounds. The most common of these is arsenobetaine (AB), which can accumulate to high concentrations in many marine animals.[1] However, the arsenic cycle does not terminate at arsenobetaine. Further biotransformation can lead to the formation of the tetramethylarsonium cation (hereafter referred to as Tetra), a fully methylated, quaternary arsonium compound. While the cation is the species of interest, it is often studied and sold as a salt, commonly tetramethylarsonium iodide, for use as an analytical standard.

Distribution and Occurrence of Tetramethylarsonium

Tetra has been identified as a trace to significant arsenic species in a variety of marine organisms. Its presence is not uniform across all marine life, with certain groups showing a remarkable capacity for its accumulation.

2.1 Phylum-Specific Accumulation Exceptionally high percentages of Tetra have been documented in specific marine invertebrates.[6]

-

Annelida (Polychaetes): Marine polychaete worms, such as Nereis diversicolor and Nereis virens, have been identified as significant accumulators of Tetra. In their tissues, Tetra can be a major arsenic constituent, accounting for approximately 20-30% of the water-soluble arsenic, second only to arsenobetaine (~60%).[1][7]

-

Mollusca: Various mollusks, including clams and gastropods, are known to contain Tetra.[6] Its presence in these filter-feeding and grazing animals highlights its transfer through lower trophic levels.

-

Other Invertebrates: The compound has been detected in a range of other aquatic invertebrates, pointing to a widespread, albeit concentrated, distribution.[6][8]

2.2 Quantitative Data on Tetramethylarsonium Occurrence

The following table summarizes reported concentrations of Tetra in various marine organisms, providing a comparative overview of its bioaccumulation.

| Phylum | Species | Tissue | Total Arsenic (mg As/kg dry wt) | Tetramethylarsonium (% of water-soluble As) | Reference |

| Annelida | Nereis diversicolor | Whole Body | ~18 (Control) | ~20% | [7] |

| Annelida | Nereis virens | Whole Body | ~14 (Control) | ~30% | [7] |

| Annelida | Nereis diversicolor | Whole Body | ~90 (Exposed to As(V)) | up to ~85% | [1][7] |

| Annelida | Nereis virens | Whole Body | ~70 (Exposed to As(V)) | up to ~85% | [1][7] |

Note: Data is compiled from laboratory exposure studies and field observations to illustrate the potential for accumulation.

Biosynthesis and Biotransformation

The origin of Tetra in marine organisms has been a subject of considerable scientific inquiry.[6] Current evidence points to at least two primary pathways: direct biomethylation from inorganic arsenic and microbial degradation of other organoarsenicals.

3.1 Direct Biomethylation Pathway in Polychaetes Groundbreaking research has demonstrated that certain marine polychaetes can directly synthesize Tetra from inorganic arsenate.[1][7] This finding provides a compelling explanation for the widespread occurrence of Tetra in marine animals that consume these organisms.[7]

When exposed to arsenate-spiked seawater, polychaetes like N. diversicolor and N. virens readily methylate the arsenic, with Tetra being the major metabolite, constituting up to 85% of the newly accumulated arsenic.[1][7] Interestingly, this process appears to bypass or rapidly proceed through the dimethylarsinate intermediate, which is often undetectable in these experiments.[1][7] This suggests a highly efficient and complete methylation pathway unique to these organisms.

The proposed mechanism involves a stepwise methylation of arsenate, with methylarsonate and trimethylarsine oxide as minor detectable intermediates.[7]

Caption: Proposed biomethylation of arsenate to Tetramethylarsonium.

3.2 Microbial Degradation Pathway An alternative or complementary pathway involves the microbial degradation of arsenobetaine (AB).[6] It is postulated that microorganisms in the digestive tracts of marine animals or in the broader marine environment can metabolize AB, leading to the formation of Tetra.[9] This hypothesis is supported by the identification of various arsenic degradation products in marine animal tissues, suggesting complex microbial and enzymatic processing of dietary arsenic.[9]

Analytical Methodologies: A Self-Validating Workflow

Accurate identification and quantification of Tetra require sophisticated analytical techniques capable of separating it from other arsenic species and detecting it with high sensitivity. The gold-standard methodology is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

4.1 Causality in Method Selection

-

Extraction: The primary goal is the quantitative extraction of water-soluble arsenic compounds from a complex biological matrix. A methanol/water mixture is commonly used because it effectively solubilizes polar organoarsenicals like Tetra and arsenobetaine while precipitating proteins that could interfere with analysis.

-

Chromatography (HPLC): The separation of cationic Tetra from the zwitterionic arsenobetaine and other anionic or neutral arsenicals is critical. This is best achieved using a strong cation-exchange (SCX) column. The charged nature of the SCX stationary phase retains the positively charged Tetra, allowing for its separation from other species based on ionic interactions.

-

Detection (ICP-MS): ICP-MS is the detector of choice due to its element-specific nature and exceptional sensitivity. It atomizes and ionizes all arsenic compounds eluting from the HPLC column, allowing for the detection of arsenic (at m/z 75) irrespective of its original molecular form. This provides a direct measure of the arsenic content in each separated peak.

4.2 Detailed Experimental Protocol: HPLC-ICP-MS Analysis

This protocol describes a self-validating system for the determination of tetramethylarsonium in marine biological tissues.

Step 1: Sample Preparation and Extraction

-

Homogenize a precisely weighed aliquot (~0.5 g) of lyophilized (freeze-dried) biological tissue.

-

Add 10 mL of a 1:1 (v/v) mixture of methanol and ultrapure water.

-

Extract using a mechanical shaker or sonicator for 2 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 20 minutes to pellet solid residues.

-

Carefully decant the supernatant. For quality control, a second extraction can be performed on the pellet to ensure complete recovery.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter prior to HPLC injection.

Step 2: HPLC Separation

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

-

Column: Strong Cation-Exchange (SCX) column (e.g., Hamilton PRP-X200).

-

Mobile Phase: 20 mM pyridine buffer adjusted to pH 2.6 with formic acid. Rationale: This mobile phase provides the necessary ionic strength and pH to effectively resolve the cationic Tetra from other arsenic species.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 15 minutes.

Step 3: ICP-MS Detection

-

ICP-MS System: Connect the HPLC outlet directly to the nebulizer of the ICP-MS.

-

Monitored Isotope: Arsenic (As) at mass-to-charge ratio (m/z) 75.

-

Tuning: Optimize the ICP-MS for sensitivity and stability using a standard arsenic solution. Use a helium collision cell to minimize polyatomic interferences (e.g., ArCl⁺).

-

Data Acquisition: Record the arsenic signal intensity over time to generate an arseno-chromatogram.

Step 4: Quantification and Validation

-

Calibration: Prepare a series of calibration standards of tetramethylarsonium iodide and other relevant arsenic species (e.g., arsenobetaine, arsenate) in the mobile phase.

-

Identification: Identify Tetra in the sample chromatogram by matching its retention time with that of the pure standard.

-

Quantification: Calculate the concentration of Tetra in the sample by comparing the peak area from the sample chromatogram to the calibration curve.

-

Validation: Analyze a certified reference material (CRM) with a known concentration of Tetra (e.g., DORM-4 fish protein) to verify the accuracy and precision of the entire method.

Caption: A typical workflow for analyzing Tetramethylarsonium in marine samples.

Toxicological Significance and Environmental Role

While inorganic arsenic is a known toxicant, the majority of organoarsenic compounds found in marine organisms, including Tetra, are considered to be of low toxicity.[4] The formation of the stable, quaternary arsonium ion is the final step in a detoxification pathway that renders arsenic less harmful.[5]

The primary significance of Tetra lies in its role as a key component of the marine arsenic biogeochemical cycle.[10][11][12] Its formation in organisms like polychaetes represents a crucial link in the food web transfer of arsenic.[1][7] These organisms serve as a vector, transferring arsenic that they have processed into Tetra to their predators. Understanding the formation and fate of Tetra is therefore essential for accurately modeling the behavior and ultimate fate of arsenic in marine ecosystems.[2]

Conclusion and Future Directions

Tetramethylarsonium is a naturally occurring organoarsenic compound that plays a pivotal role in the biogeochemistry of arsenic in marine environments. While its distribution is concentrated in specific invertebrate groups, its formation, particularly through the highly efficient biomethylation pathway in polychaetes, ensures its entry and transfer through the marine food web. Authoritative analytical methods based on HPLC-ICP-MS provide the necessary specificity and sensitivity to accurately quantify this compound, allowing for a deeper understanding of its dynamics.

Future research should focus on:

-

Elucidating the specific enzymatic mechanisms responsible for the complete methylation of arsenate to Tetra in polychaetes.

-

Quantifying the relative contributions of direct biosynthesis versus microbial degradation to the overall environmental load of Tetra.

-

Conducting more extensive toxicological studies on the tetramethylarsonium ion itself to definitively confirm its low toxicity profile.

By continuing to investigate this terminal product of arsenic metabolism, the scientific community can build a more complete and predictive model of how arsenic is cycled, transformed, and transferred within the world's oceans.

References

-

Geiszinger, A., Goessler, W., & Francesconi, K. A. (2002). Biotransformation of Arsenate to the Tetramethylarsonium Ion in the Marine Polychaetes Nereis diversicolor and Nereis virens. ResearchGate. [Link]

-

Geiszinger, A. E., Goessler, W., & Francesconi, K. A. (2002). Biotransformation of arsenate to the tetramethylarsonium ion in the marine polychaetes Nereis diversicolor and Nereis virens. Environmental Science & Technology, 36(13), 2905–2910. [Link]

-

Julshamn, K., Dahl, L., & Eckhoff, K. (2001). Determination of iodine in seafood by inductively coupled plasma/mass spectrometry. Journal of AOAC International, 84(6), 1976–1983. [Link]

-

Cole, K. E., et al. (2023). High-Resolution LC–MS Characterization of Ramaria flavobrunnescens, a Coral Mushroom Toxic to Livestock, Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites. MDPI. [Link]

-

Geiszinger, A. E., Goessler, W., & Francesconi, K. A. (2002). Biotransformation of Arsenate to the Tetramethylarsonium Ion in the Marine Polychaetes Nereis diversicolor and Nereis virens. Environmental Science & Technology, 36(13), 2905-2910. [Link]

-

Momplaisir, G. M., Blais, J. S., Quinteiro, M., & Marshall, W. D. (1991). Determination of arsenobetaine, arsenocholine, and tetramethylarsonium cations in seafoods and human urine by high-performance liquid chromatography-thermochemical hydride generation-atomic absorption spectrometry. Journal of Agricultural and Food Chemistry, 39(8), 1448-1451. [Link]

-

Yan, B., et al. (2022). Arsenic bioaccumulation and biotransformation in aquatic organisms. Environment International, 163, 107221. [Link]

-

Mori, I., et al. (2014). Toxicity of tetramethylammonium hydroxide to aquatic organisms and its synergistic action with potassium iodide. Chemosphere, 117, 348-353. [Link]

-

Jakimska, A., Konieczka, P., Skóra, K., & Namieśnik, J. (2011). Bioaccumulation of Metals in Tissues of Marine Animals, Part I: the Role and Impact of Heavy Metals on Organisms. Polish Journal of Environmental Studies, 20(5), 1117-1125. [Link]

-

Mori, I., et al. (2014). Toxicity of tetramethylammonium hydroxide to aquatic organisms and its synergistic action with potassium iodide. ResearchGate. [Link]

-

Chen, S., et al. (2021). The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance. Frontiers in Microbiology. [Link]

-

Xu, J., et al. (2018). Ocean acidification increases iodine accumulation in kelp‐based coastal food webs. Global Change Biology. [Link]

-

Hwang, E. S. (2021). Determination of Iodine in Foods by Inductively Coupled Plasma Mass Spectrometry After Tetramethylammonium Hydroxide Extraction. ResearchGate. [Link]

-

Martínez-Sánchez, M. J., et al. (2023). The Arsenic Biogeochemical Cycle: A Review. ResearchGate. [Link]

-

Kirby, J., Maher, W., & Spooner, D. (2005). Arsenic occurrence and species in near-shore macroalgae-feeding marine animals. Environmental Science & Technology, 39(19), 7433-7440. [Link]

-

Fauna Marin. (n.d.). Iodine. Fauna Marin. [Link]

-

Bhuvaneshwari, B., et al. (2022). Mixture toxicity of TiO2 NPs and tetracycline at two trophic levels in the marine ecosystem: Chlorella sp. and Artemia salina. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. [Link]

-

Chance, R., et al. (2024). Iodide, iodate & dissolved organic iodine in the temperate coastal ocean. Frontiers in Marine Science. [Link]

-

Butera, R., et al. (2022). Neurotoxicity in Marine Invertebrates: An Update. PMC - PubMed Central. [Link]

-

Martínez-Sánchez, M. J., et al. (2023). The Arsenic Biogeochemical Cycle: A Review. LIDSEN Publishing Inc.[Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. NCBI Bookshelf. [Link]

-

Martínez-Sánchez, M. J., et al. (2023). The Arsenic Biogeochemical Cycle: A Review. University of Murcia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arsenic bioaccumulation and biotransformation in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of arsenate to the tetramethylarsonium ion in the marine polychaetes Nereis diversicolor and Nereis virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity in Marine Invertebrates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arsenic occurrence and species in near-shore macroalgae-feeding marine animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Environmental and Engineering Research | The Arsenic Biogeochemical Cycle: A Review [lidsen.com]

- 12. The Arsenic Biogeochemical Cycle: A Review | Documents - Universidad de Murcia [portalinvestigacion.um.es]

An In-depth Technical Guide to the Biosynthesis of Tetramethylarsonium Iodide in the Environment

Introduction

The biogeochemical cycling of arsenic is a complex process of profound environmental and toxicological importance. Microorganisms have evolved sophisticated mechanisms to metabolize and transform arsenic species, primarily as a detoxification strategy.[1][2] This biotransformation results in a diverse array of organoarsenic compounds with varying mobility, bioavailability, and toxicity. Among these, the fully methylated, quaternary species, tetramethylarsonium ([As(CH₃)₄]⁺), represents a terminal product of the primary arsenic biomethylation pathway. Its subsequent association with environmental iodide leads to the formation of tetramethylarsonium iodide.

This technical guide provides researchers, environmental scientists, and drug development professionals with a comprehensive overview of the biosynthesis of tetramethylarsonium iodide. We will delve into the core enzymatic machinery, the well-established steps of the Challenger pathway, the critical and less-understood final methylation step, and the analytical methodologies required to validate these processes. This document emphasizes the causality behind the biochemical transformations and provides field-proven insights into the experimental verification of these compounds.

PART 1: The Core Biosynthetic Engine: The Challenger Pathway to Trimethylarsine

The foundational framework for arsenic biomethylation is the Challenger pathway, first proposed by Frederick Challenger.[3][4] This pathway involves a series of alternating reduction and oxidative methylation steps, converting inorganic arsenic into progressively more methylated and ultimately volatile forms.[3][5] The central enzyme orchestrating this process in the microbial world is the As(III) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM.[1][2][6]

The Causality of the Pathway: A Step-by-Step Mechanistic Look

The logic of the Challenger pathway is rooted in the chemical reactivity of arsenic. Methylation occurs via nucleophilic attack by trivalent arsenic [As(III)] on the methyl group of the universal methyl donor, S-adenosylmethionine (SAM).[5][7] Pentavalent arsenic [As(V)] is not nucleophilic and must first be reduced to As(III) to participate in the pathway.

-

Activation Step (Reduction): The process begins with the reduction of environmentally prevalent arsenate [AsO₄³⁻, As(V)] to arsenite [AsO₃³⁻, As(III)]. This is a critical prerequisite for the first methylation event and is catalyzed by arsenate reductases (ArsC).

-

First Oxidative Methylation: The lone pair of electrons on arsenite [As(III)] attacks the electrophilic methyl group of SAM. This Sɴ2 reaction, catalyzed by ArsM, transfers a methyl group to the arsenic, resulting in the formation of monomethylarsonic acid [MMA(V)].[7]

-

Second Reduction: MMA(V) is then reduced by cellular reductants (e.g., thiols like glutathione) to its trivalent form, monomethylarsonous acid [MMA(III)].

-

Second Oxidative Methylation: MMA(III), now nucleophilic, undergoes a second methylation by ArsM and SAM, yielding dimethylarsinic acid [DMA(V)].

-

Third Reduction: DMA(V) is similarly reduced to its trivalent form, dimethylarsinous acid [DMA(III)].

-

Third Oxidative Methylation and Volatilization: The final methylation catalyzed by ArsM converts DMA(III) to trimethylarsine oxide [TMAO, (CH₃)₃As=O].[8] Subsequent reduction of TMAO produces the volatile and toxic gas, trimethylarsine [(CH₃)₃As, TMA(III)].[1][2] The production and volatilization of TMA(III) is considered a key detoxification mechanism, as it removes arsenic from the cell.[1][2]

Sources

- 1. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microbial Methylation of Metalloids: Arsenic, Antimony, and Bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arsenic (+3 Oxidation State) Methyltransferase and the Methylation of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety data for Tetramethylarsonium iodide

An In-depth Technical Guide to the Health and Safety of Tetramethylarsonium Iodide

Introduction: Tetramethylarsonium iodide (CAS No. 5814-20-0) is an organoarsenic compound that has been identified in various marine organisms.[1][2] As with all organoarsenic substances, its handling in a research and development setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. Due to the presence of arsenic, it is critical to handle this compound with care, as arsenic-containing substances can be toxic and pose significant health risks.[2] This guide provides a detailed overview of the known health and safety data for Tetramethylarsonium iodide, outlines best practices for its handling and disposal based on general protocols for arsenic compounds, and offers a framework for risk mitigation in the laboratory.

It is imperative to note that publicly available, peer-reviewed toxicological data for Tetramethylarsonium iodide is limited and presents some conflicting information. Therefore, the principle of precaution—assuming a high degree of toxicity in the absence of complete data—must be rigorously applied.

Chemical Identification and Properties

Tetramethylarsonium iodide is a quaternary arsonium salt. It typically appears as a white crystalline solid and is soluble in polar solvents.[2]

| Property | Value | Source |

| Chemical Name | Tetramethylarsonium iodide | [2] |

| Synonyms | Arsonium, tetramethyl-, iodide; NSC 408672 | [2] |

| CAS Number | 5814-20-0 | [1][2] |

| Molecular Formula | C₄H₁₂As·I | [1][2] |

| Molecular Weight | 261.96 g/mol | [1] |

| Physical State | Crystalline Solid | [2] |

Hazard Identification and Toxicology

The primary hazard associated with Tetramethylarsonium iodide stems from its arsenic content. Inorganic arsenic is considered the most toxic to human health.[3] There is conflicting and limited data regarding the specific toxicity of this organoarsenic compound.

GHS Classification: A notification to the ECHA C&L Inventory provides a GHS classification of Danger , with the hazard statement H301: Toxic if swallowed .[4] This classification indicates a high acute toxicity concern via the oral route of exposure.

Cytotoxicity Data: Conversely, some sources state that Tetramethylarsonium iodide has exhibited "very low cytotoxicity towards mammalian cells".[1][2]

Causality and Precautionary Approach: This apparent contradiction—high acute oral toxicity versus low in vitro cytotoxicity—necessitates a conservative approach. The mechanisms of toxicity in a whole organism can be complex, involving metabolic pathways not present in cell culture. Given the known dangers of arsenic compounds, the GHS classification "H301: Toxic if swallowed" should be considered the guiding principle for all safety and handling procedures until more comprehensive data becomes available. All personnel must be informed of the toxicity of arsenic and the symptoms of poisoning.[5]

Safe Handling and Engineering Controls

Due to the compound's toxicity, handling procedures must be designed to minimize all potential routes of exposure (inhalation, ingestion, skin contact).

Engineering Controls:

-